![molecular formula C15H17F3O4S B13987214 [4-(Phenylmethoxymethyl)cyclohexen-1-yl] trifluoromethanesulfonate](/img/structure/B13987214.png)
[4-(Phenylmethoxymethyl)cyclohexen-1-yl] trifluoromethanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-(Phenylmethoxymethyl)cyclohexen-1-yl] trifluoromethanesulfonate: is an organic compound that features a cyclohexene ring substituted with a phenylmethoxymethyl group and a trifluoromethanesulfonate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [4-(Phenylmethoxymethyl)cyclohexen-1-yl] trifluoromethanesulfonate typically involves the reaction of cyclohexene derivatives with phenylmethoxymethyl chloride and trifluoromethanesulfonic anhydride. The reaction is usually carried out under anhydrous conditions and in the presence of a base such as pyridine or triethylamine to neutralize the generated acid.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for yield and purity, and implementing appropriate safety measures for handling reactive intermediates and by-products.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: The trifluoromethanesulfonate group can be replaced by various nucleophiles in substitution reactions.
Oxidation and Reduction Reactions: The cyclohexene ring can undergo oxidation to form epoxides or reduction to form cyclohexane derivatives.
Addition Reactions: The double bond in the cyclohexene ring can participate in addition reactions with electrophiles.
Common Reagents and Conditions:
Substitution Reactions: Common nucleophiles include alkoxides, amines, and thiols. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) are used for epoxidation.
Reduction Reactions: Reducing agents like hydrogen gas with a palladium catalyst or lithium aluminum hydride (LiAlH4) are employed.
Major Products:
Substitution Reactions: Products vary depending on the nucleophile used, resulting in compounds like ethers, amines, or thioethers.
Oxidation Reactions: Epoxides and diols.
Reduction Reactions: Cyclohexane derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use in catalytic processes due to its reactive trifluoromethanesulfonate group.
Biology and Medicine:
Drug Development: Investigated for its potential as a building block in the synthesis of pharmaceutical compounds.
Biochemical Studies: Used in studies to understand the interaction of organic molecules with biological systems.
Industry:
Material Science:
Agrochemicals: Used in the synthesis of compounds with potential agricultural applications.
Mecanismo De Acción
The mechanism of action of [4-(Phenylmethoxymethyl)cyclohexen-1-yl] trifluoromethanesulfonate involves its ability to act as an electrophile in various chemical reactions. The trifluoromethanesulfonate group is a good leaving group, making the compound highly reactive in nucleophilic substitution reactions. The phenylmethoxymethyl group can participate in π-π interactions, influencing the compound’s reactivity and interaction with other molecules.
Comparación Con Compuestos Similares
1-Boc-4-AP (tert-butyl 4-(phenylamino)piperidine-1-carboxylate): Used as an intermediate in the synthesis of fentanyl and related derivatives.
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Used in the synthesis of azo dyes and dithiocarbamates.
Uniqueness:
Reactivity: The presence of the trifluoromethanesulfonate group makes [4-(Phenylmethoxymethyl)cyclohexen-1-yl] trifluoromethanesulfonate highly reactive in substitution reactions, distinguishing it from similar compounds.
Propiedades
Fórmula molecular |
C15H17F3O4S |
|---|---|
Peso molecular |
350.4 g/mol |
Nombre IUPAC |
[4-(phenylmethoxymethyl)cyclohexen-1-yl] trifluoromethanesulfonate |
InChI |
InChI=1S/C15H17F3O4S/c16-15(17,18)23(19,20)22-14-8-6-13(7-9-14)11-21-10-12-4-2-1-3-5-12/h1-5,8,13H,6-7,9-11H2 |
Clave InChI |
QQVABHOSEOHGOX-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=CCC1COCC2=CC=CC=C2)OS(=O)(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


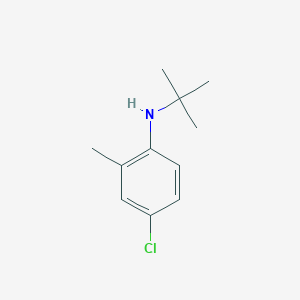
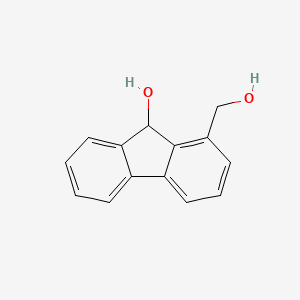
![n-{2-Methoxy-4-[(e)-phenyldiazenyl]phenyl}acetamide](/img/structure/B13987138.png)

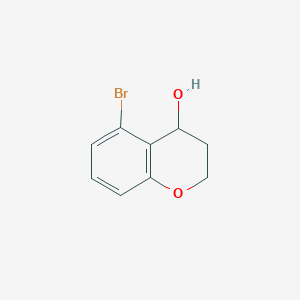
![[(4-{[(2-Chloroethyl)(nitroso)carbamoyl]amino}phenyl)sulfanyl]acetic acid](/img/structure/B13987155.png)
![4-[[4-[[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]piperazin-1-yl]iminomethyl]-N,N-bis(2-chloroethyl)aniline](/img/structure/B13987191.png)
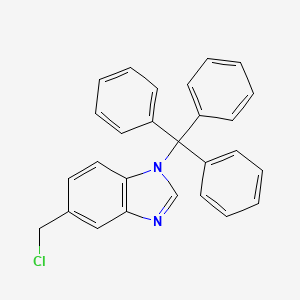
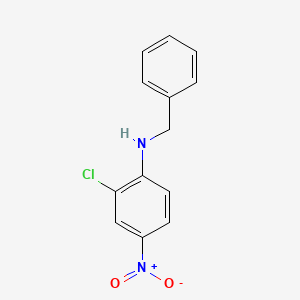

![Boc-(r)-3-([1,1'-biphenyl]-3-yl)-2-(aminomethyl)propanoic acid](/img/structure/B13987197.png)
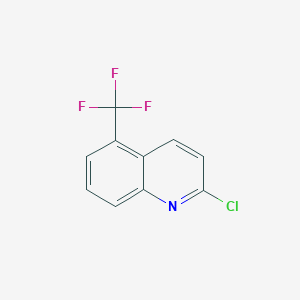

![[2-(Methyloxy)-8-quinolinyl]boronic acid](/img/structure/B13987207.png)
